|
REACTION_CXSMILES
|
[CH:1]1[C:13]2CC3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH3:14][C:15]([CH3:18])([O-])[CH3:16].[K+].IC>CS(C)=O>[CH3:14][C:15]1([CH3:18])[C:13]2[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=2[C:6]2[C:16]1=[CH:10][CH:9]=[CH:8][CH:7]=2 |f:1.2|
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3CC12
|
|
Name
|
potassium t-butoxide
|
|
Quantity
|
77 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
113.5 g
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was terminated by addition of 500 mL of distilled water
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer collected by extraction with n-hexane
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
followed by removal of volatile materials
|
|
Type
|
CUSTOM
|
|
Details
|
purified with n-hexane
|
|
Type
|
CUSTOM
|
|
Details
|
by drying
|
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(C2=CC=CC=C2C=2C=CC=CC12)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 47.5 g | |
| YIELD: PERCENTYIELD | 81.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.5% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |